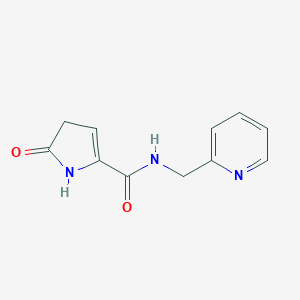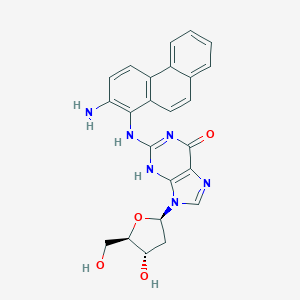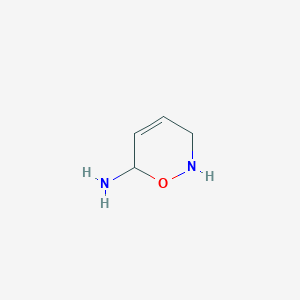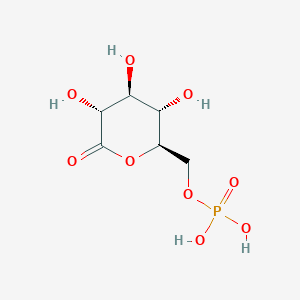
D-葡萄糖-1,5-内酯-6-磷酸
描述
Synthesis Analysis
D-Glucono-1,5-lactone 6-phosphate synthesis involves several steps, starting from D-glucono-1,5-lactone. The synthesis pathway typically includes protection and functionalization reactions, aiming to introduce the phosphate group at the appropriate position while maintaining the lactone functionality. For instance, concise synthesis routes have been developed to achieve functionalized D-glucono derivatives with high yield and purity, highlighting the compound's versatility as a biomaterial monomer and its potential in carbohydrate chemistry (Zheng Bao-hui, 2008).
Molecular Structure Analysis
The molecular structure of D-glucono-1,5-lactone has been elucidated through advanced techniques like X-ray crystallography, which provides detailed insights into its configuration and conformation. The crystal structure determined by Hackert and Jacobson (1971) reveals an orthorhombic space group, highlighting the compound's specific geometric arrangements and the impact of its structure on its reactivity and interactions (Hackert & Jacobson, 1971).
Chemical Reactions and Properties
D-Glucono-1,5-lactone is involved in various chemical reactions, reflecting its reactive nature and the influence of its lactone moiety. Studies have investigated its interaction with lead(II) ions, revealing complex formation and the effects of metal ion binding on sugar hydrolysis. Such interactions are critical for understanding the compound's role in biological systems and its potential in coordination chemistry (H. Tajmir-Riahi, 1989).
Physical Properties Analysis
The physical properties of D-glucono-1,5-lactone, such as solubility, phase behavior, and stability, are influenced by its molecular structure and environmental conditions. For example, its autohydrolysis in water solution to form D-gluconic acid and its implications for solution properties and taste perceptions offer insights into its behavior in aqueous environments (S. A. Parke et al., 1997).
科学研究应用
肌原纤维蛋白在冷藏温度下的胶凝:1,5-葡萄糖-δ-内酯用于在低温下对肌原纤维蛋白进行酸诱导胶凝。该研究调查了氯化钠和焦磷酸四钠对凝胶特性的影响,深入了解了 1,5-葡萄糖-δ-内酯在食品加工和肉制品质地改良中的应用 (Ngapo、Wilkinson 和 Chong,1996)。
转化为 α-吡喃衍生物:该化合物参与导致形成 α-吡喃衍生物的化学反应。该研究讨论了在吡啶中用乙酸酐处理 D-葡萄糖-1,5-内酯,为在各种化学应用中创建特定分子结构的合成途径提供了见解 (Nelson 和 Gratzl,1978)。
合成的手性构件:D-葡萄糖-1,5-内酯用作廉价的碳水化合物来源,用于创建手性构件,可以在合成中应用,而无需涉及昂贵的试剂或操作。该应用对于构建诸如口服内酯和外来菌素 A 等复杂分子至关重要,突出了其在促进经济高效的合成策略中的作用 (Wu 等,2009)。
与水的相互作用:它已被研究用于与 D-葡萄糖酸和 D-葡萄糖-1,4-内酯相互转化。该研究使用高效液相色谱法分离水溶液中的这些组分,有助于了解该化合物在水性环境中的稳定性和反应性 (Combes 和 Birch,1988)。
味觉、结构和溶液性质:研究了该化合物的味觉和溶液性质,特别是由于在水溶液中自水解而从甜味变为酸味,形成 D-葡萄糖酸和 D-葡萄糖-1,4-内酯。此类研究对于理解食品科学和工业中的风味特征至关重要 (Parke、Birch、Macdougall 和 Stevens,1997)。
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJIVNDFQSGAB-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Phosphonoglucono-D-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Glucono-1,5-lactone 6-phosphate | |
CAS RN |
2641-81-8 | |
| Record name | 6-Phosphoglucono-δ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phosphonoglucono-delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphonoglucono-D-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



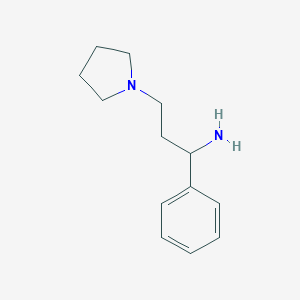
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)



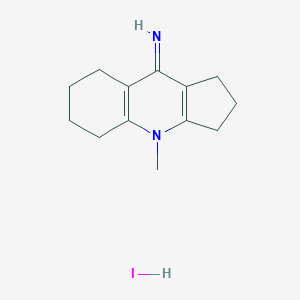
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)



